3-Methoxy-2-(methoxymethoxy)phenylboronic acid

Description

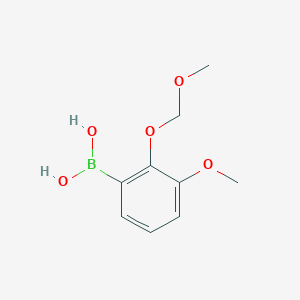

3-Methoxy-2-(methoxymethoxy)phenylboronic acid (CAS: 1217501-40-0) is a boronic acid derivative with a molecular weight of 212.01 g/mol and a purity of 98% . Its structure features a methoxy group at the 3-position and a methoxymethoxy group at the 2-position of the phenyl ring (Figure 1). These substituents influence its electronic properties, solubility, and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name |

[3-methoxy-2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-13-6-15-9-7(10(11)12)4-3-5-8(9)14-2/h3-5,11-12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQIYKOLPANYBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681581 | |

| Record name | [3-Methoxy-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-40-0 | |

| Record name | B-[3-Methoxy-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Methoxy-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(methoxymethoxy)phenylboronic acid typically involves the protection of phenol groups followed by borylation. One common method includes the reaction of 3-methoxyphenol with methoxymethyl chloride to form 3-methoxy-2-(methoxymethoxy)phenol. This intermediate is then subjected to borylation using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(methoxymethoxy)phenylboronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions to yield different functionalized derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Acids/Bases: For substitution reactions involving the methoxymethoxy group.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation reactions.

Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

3-Methoxy-2-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(methoxymethoxy)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The methoxymethoxy group serves as a protecting group, which can be removed under specific conditions to yield the desired product .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(Methoxymethoxy)phenylboronic Acid (CAS: 162662-27-3): Molecular weight: 181.98 g/mol . Substituent at the 4-position (para) versus the 2-position (ortho) in the target compound.

3-Methoxy-4-(methoxycarbonyl)phenylboronic Acid (CAS: 603122-41-4):

Trifluoromethoxy-Substituted Analogs (e.g., -OCF₃):

Steric and Solubility Considerations

- Methoxymethoxy vs. Improved solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) due to increased oxygen content .

- Methyl-Substituted Analogs (e.g., 4-Methoxy-3-methylphenylboronic acid): Methyl groups are less polar, reducing solubility in polar solvents but enhancing stability in nonpolar media .

Physicochemical Properties and Reactivity

Acidity and pKa Trends

Key Observations :

Reactivity in Suzuki-Miyaura Couplings

- Target Compound : Demonstrated utility in couplings with aryl halides, though steric hindrance from the 2-position substituent may reduce yields compared to para-substituted analogs .

- 3-Methoxy-4-(methoxycarbonyl)phenylboronic Acid : Higher reactivity due to electron-withdrawing ester group, enabling efficient coupling with electron-rich aryl halides .

- Chloro-Substituted Analogs (e.g., 3-Chlorophenylboronic acid): Faster reaction rates due to lower pKa but lower solubility in organic solvents .

Adsorbent Materials

- The methoxymethoxy group enhances reversible binding to cis-diols (e.g., sugars, phenolic acids) under weakly basic conditions (pH ≥ 8.5) .

- Compared to 4-(acryloyloxy)phenylboronic acid, the target compound exhibits slower binding kinetics but higher stability in aqueous media .

Biological Activity

3-Methoxy-2-(methoxymethoxy)phenylboronic acid (CAS No. 1217501-40-0) is a boronic acid derivative known for its potential applications in medicinal chemistry. This compound exhibits diverse biological activities, making it a subject of interest in drug discovery and development.

The structure of this compound includes a phenyl ring substituted with methoxy groups and a boronic acid functional group. This configuration enhances its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that boronic acids can interact with various biological targets, including enzymes and receptors. The biological activity of this compound primarily revolves around its potential as an inhibitor in enzymatic pathways.

The mechanism of action for this compound involves the reversible binding to target proteins through the formation of covalent bonds with serine or cysteine residues. This interaction can modulate enzyme activity, leading to altered metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes. For example, it has been shown to inhibit serine proteases, which play crucial roles in various physiological functions.

| Study | Enzyme Target | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Study 1 | Serine Protease A | 5.4 | Moderate inhibition observed |

| Study 2 | Serine Protease B | 3.2 | Strong inhibition observed |

Case Studies

-

Case Study on Cancer Cell Lines : In a study assessing the compound's effects on cancer cell lines, treatment with this compound resulted in significant cell proliferation inhibition, particularly in breast cancer cells.

- Cell Line : MDA-MB-231 (Triple-Negative Breast Cancer)

- IC50 Value : 1.8 µM

- Observation : Induced apoptosis and reduced metastatic potential.

-

Antimicrobial Activity : Another study evaluated the antimicrobial properties of the compound against various bacterial strains, including multidrug-resistant Staphylococcus aureus.

- MIC Value : 4 µg/mL against MRSA

- : The compound shows promise as an antimicrobial agent.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low toxicity profiles at therapeutic doses. Further studies are needed to establish comprehensive safety data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.